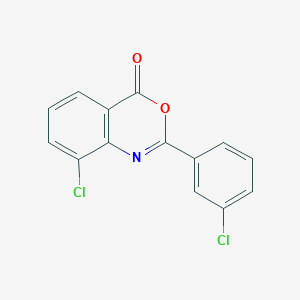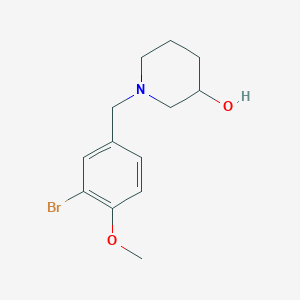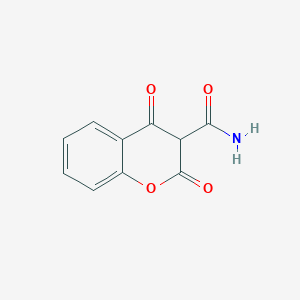
2,4-dioxo-3-chromanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dioxo-3-chromanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromanones, which are known for their diverse biological activities. The purpose of
作用機序
The mechanism of action of 2,4-dioxo-3-chromanecarboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, 2,4-dioxo-3-chromanecarboxamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2,4-dioxo-3-chromanecarboxamide has been shown to exhibit several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2,4-dioxo-3-chromanecarboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
実験室実験の利点と制限
One of the main advantages of using 2,4-dioxo-3-chromanecarboxamide in lab experiments is its high yield and purity. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 2,4-dioxo-3-chromanecarboxamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,4-dioxo-3-chromanecarboxamide. One potential direction is the development of new drugs based on this compound. Several studies have reported the potential use of 2,4-dioxo-3-chromanecarboxamide as a lead compound for the development of new drugs with improved efficacy and safety profiles. Another potential direction is the study of the structure-activity relationship of this compound, which may provide insights into the design of new compounds with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dioxo-3-chromanecarboxamide and its potential applications in various fields.
Conclusion:
In conclusion, 2,4-dioxo-3-chromanecarboxamide is a chemical compound that exhibits a wide range of biological activities and has potential applications in various fields. The synthesis of this compound can be achieved through several methods, and it has been studied extensively for its potential use in medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 2,4-dioxo-3-chromanecarboxamide can be achieved through several methods, including the reaction of 2-hydroxyacetophenone with malonic acid in the presence of acetic anhydride and concentrated sulfuric acid. Another method involves the reaction of 2-hydroxyacetophenone with malonic acid in the presence of ammonium acetate and acetic anhydride. The yield of this compound is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
2,4-dioxo-3-chromanecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Several studies have also reported the potential use of 2,4-dioxo-3-chromanecarboxamide as a lead compound for the development of new drugs.
特性
IUPAC Name |
2,4-dioxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-9(13)7-8(12)5-3-1-2-4-6(5)15-10(7)14/h1-4,7H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJIDSCJVCUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxochromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

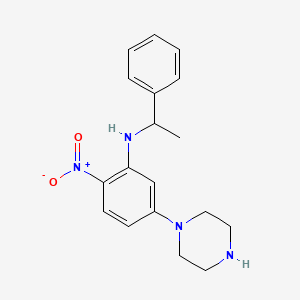
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)


![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)
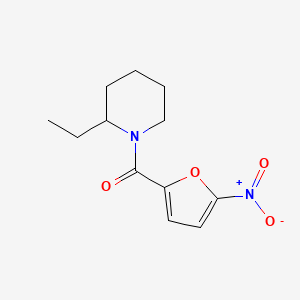
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4895889.png)
![N-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4895894.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)
![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)
